2-{[3-Cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
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Overview
Description
2-{[3-Cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a furan ring, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-Cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano and trifluoromethyl groups. The furan ring is then attached, and finally, the thioacetamide group is introduced. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Purification processes, including crystallization and chromatography, are essential to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine-substituted pyridine compounds.
Scientific Research Applications
Chemistry: In organic synthesis, 2-{[3-Cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound’s potential biological activity makes it a candidate for research in pharmacology. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structural features may impart specific pharmacokinetic and pharmacodynamic properties, making it suitable for treating various diseases.
Industry: In material science, the compound’s unique properties can be utilized in the development of advanced materials, such as polymers or coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{[3-Cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyano and trifluoromethyl groups can enhance binding affinity and specificity, while the furan and pyridine rings may facilitate interactions with hydrophobic or aromatic regions of the target.
Comparison with Similar Compounds
- 2-((3-Cyano-6-(phenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide
- 2-((3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide
- 2-((3-Cyano-6-(pyridin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide
Comparison: Compared to these similar compounds, 2-{[3-Cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is unique due to the presence of the furan ring
Properties
IUPAC Name |
2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2S/c14-13(15,16)8-4-9(10-2-1-3-21-10)19-12(7(8)5-17)22-6-11(18)20/h1-4H,6H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJFKFONTOJKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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